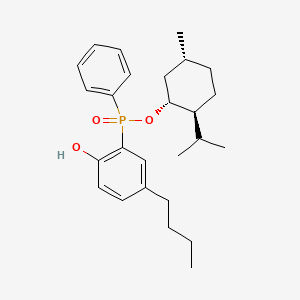
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphinate is a complex organic compound with a unique structure that combines cyclohexyl, phenyl, and phosphinate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphinate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving isopropyl and methyl substituents.
Introduction of the phosphinate group: This step involves the reaction of a suitable phosphine oxide with the cyclohexyl intermediate.
Attachment of the phenyl and butyl groups: These groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphinate group to phosphine or phosphine oxide.
Substitution: The phenyl and butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphinate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can act as a probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphinate involves its interaction with molecular targets such as enzymes or receptors. The phosphinate group can mimic phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. The cyclohexyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphate
- (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphonate
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H37O3P |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-butyl-2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]phenol |
InChI |
InChI=1S/C26H37O3P/c1-5-6-10-21-14-16-24(27)26(18-21)30(28,22-11-8-7-9-12-22)29-25-17-20(4)13-15-23(25)19(2)3/h7-9,11-12,14,16,18-20,23,25,27H,5-6,10,13,15,17H2,1-4H3/t20-,23+,25-,30?/m1/s1 |
InChI Key |
DUHDJKFJJITQAM-ABPLDSNZSA-N |
Isomeric SMILES |
CCCCC1=CC(=C(C=C1)O)P(=O)(C2=CC=CC=C2)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)O)P(=O)(C2=CC=CC=C2)OC3CC(CCC3C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


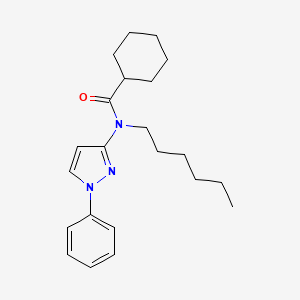
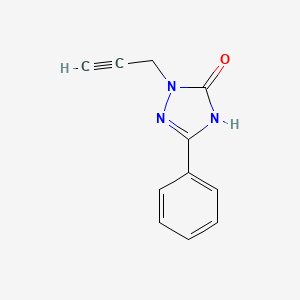
![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)

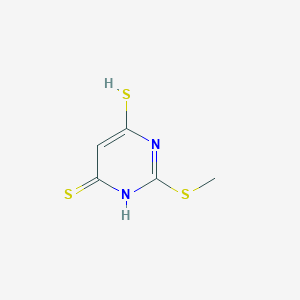
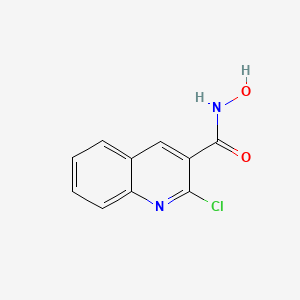
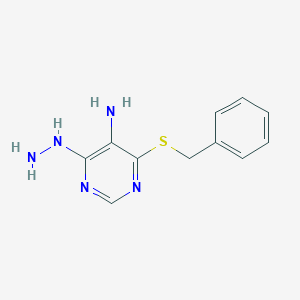
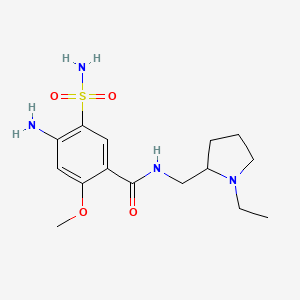
![1-{[(4-Chlorophenyl)methoxy]methyl}-5-iodopyrimidin-2(1H)-one](/img/structure/B12908104.png)
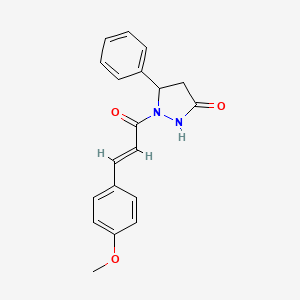
![3-(2,3-Dimethyl-1-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12908107.png)
![3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine](/img/structure/B12908110.png)

